Methyl 4-bromo-5-fluoro-2-nitrobenzoate
CAS No.: 1220886-29-2
Cat. No.: VC0036598
Molecular Formula: C8H5BrFNO4
Molecular Weight: 278.033
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220886-29-2 |
---|---|
Molecular Formula | C8H5BrFNO4 |
Molecular Weight | 278.033 |
IUPAC Name | methyl 4-bromo-5-fluoro-2-nitrobenzoate |
Standard InChI | InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |
Standard InChI Key | HPMNCYDJGIMYKN-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Introduction
Chemical Structure and Properties
Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS: 1220886-29-2) is a substituted benzoic acid ester with distinct structural features. The compound consists of a benzene ring substituted with a methyl ester group, a bromine atom at position 4, a fluorine atom at position 5, and a nitro group at position 2. This particular arrangement of functional groups contributes to its chemical reactivity and potential applications in various chemical transformations. The presence of both electron-withdrawing groups (nitro, ester) and halogen substituents (bromine, fluorine) creates a unique electronic distribution within the molecule, influencing its reactivity patterns and synthetic utility .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are essential for understanding its behavior in various applications. The following table summarizes the key properties of Methyl 4-bromo-5-fluoro-2-nitrobenzoate:
Property | Value |
---|---|
CAS Number | 1220886-29-2 |
IUPAC Name | methyl 4-bromo-5-fluoro-2-nitrobenzoate |
Molecular Formula | C8H5BrFNO4 |
Molecular Weight | 278.032 g/mol |
Physical Appearance | Solid, pale-yellow to yellow-brown |
Density | 1.7±0.1 g/cm³ |
Boiling Point | 337.6±42.0 °C at 760 mmHg |
Flash Point | 158.0±27.9 °C |
LogP | 2.18 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Index of Refraction | 1.569 |
Exact Mass | 276.938599 |
PSA (Polar Surface Area) | 72.12000 |
The compound's relatively high boiling point of 337.6±42.0 °C indicates strong intermolecular forces, likely due to the presence of polar functional groups such as the nitro and ester moieties. Its LogP value of 2.18 suggests moderate lipophilicity, which is an important parameter for predicting membrane permeability and potential drug-like properties. The polarity of the molecule, reflected by its PSA value of 72.12, further influences its solubility characteristics and potential interactions with biological systems .
Structural Identifiers
For identification and database referencing purposes, several structural identifiers are associated with Methyl 4-bromo-5-fluoro-2-nitrobenzoate:
Identifier | Value |
---|---|
Standard InChI | InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |
Standard InChIKey | HPMNCYDJGIMYKN-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1N+[O-])Br)F |
PubChem Compound ID | 67473451 |
Applications in Chemical Research and Industry
Methyl 4-bromo-5-fluoro-2-nitrobenzoate serves as a valuable synthetic intermediate in various chemical research and industrial applications. Its primary utility stems from its unique structural features that make it an ideal building block for more complex molecular architectures. The combination of functional groups present in this compound allows for selective transformations, making it particularly useful in multi-step synthetic pathways.
Pharmaceutical Research Applications
Current Research and Future Perspectives
Research on Methyl 4-bromo-5-fluoro-2-nitrobenzoate is primarily focused on its role as a synthetic intermediate rather than its direct biological or pharmaceutical applications. The compound's utility in chemical synthesis continues to be explored, with potential applications expanding as new synthetic methodologies emerge. Understanding the reactivity patterns and optimization of transformation protocols involving this compound remains an active area of investigation.
Future research directions may include the development of more efficient synthetic routes to prepare the compound, exploration of novel reactions that leverage its unique substitution pattern, and investigation of potential applications beyond its current use as a synthetic building block. As synthetic chemistry and drug discovery continue to advance, compounds like Methyl 4-bromo-5-fluoro-2-nitrobenzoate may find new applications in addressing emerging challenges in medicinal chemistry and materials science.
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